molecular formula C29H28N4O3S B2362205 N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1037168-66-3

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2362205
CAS No.: 1037168-66-3
M. Wt: 512.63
InChI Key: TVJRAFYEIFHCKI-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a potent and selective small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in proliferative and inflammatory pathways. The JAK-STAT pathway is critically involved in hematopoiesis, immune function, and cell growth , and its dysregulation, particularly through JAK2 mutations like V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. Concurrently, FLT3, especially its internal tandem duplication (ITD) mutations, is a primary driver in a significant subset of acute myeloid leukemia (AML) cases . This compound exerts its effects by competitively occupying the ATP-binding pocket of these kinases, thereby blocking the phosphorylation and activation of downstream effectors, including STAT proteins. Its research value is particularly high in the context of investigating resistance mechanisms to first-generation inhibitors and for exploring synergistic treatment strategies. Researchers utilize this compound in vitro and in vivo to dissect the contributions of JAK2 and FLT3 signaling in hematopoietic malignancies, with studies showing its efficacy in models of JAK2-driven disease , and to explore its potential in modulating pathological immune responses in autoimmune diseases and cytokine storm syndromes.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-19-11-13-20(14-12-19)18-37-29-32-23-9-5-4-8-22(23)27-31-24(28(35)33(27)29)15-16-26(34)30-17-21-7-3-6-10-25(21)36-2/h3-14,24H,15-18H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRAFYEIFHCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroarene Cyclocondensation

The foundational step involves reacting 2-nitrobenzaldehyde derivatives with ammonium acetate under acidic conditions to form quinazoline intermediates. A representative protocol from recent literature demonstrates:

Reagents :

  • 2-Nitro-4-chlorobenzaldehyde (1.0 equiv)
  • Ammonium acetate (3.0 equiv)
  • Glacial acetic acid (reflux, 6 h)

Outcome :

Product Yield (%) Purity (HPLC) Reference
6-Chloro-2-nitroquinazoline 78 95%

Nitro Group Reduction

Catalytic hydrogenation or chemical reduction converts nitro groups to amines. Iron-mediated reductions prove cost-effective:

Conditions :

  • Fe powder (10 equiv)
  • NH₄Cl (2 equiv)
  • EtOH/H₂O (4:1), 70°C, 2 h

Performance Metrics :

Starting Material Product Yield (%) Selectivity
6-Chloro-2-nitroquinazoline 6-Chloro-2-aminoquinazoline 92 >99%

Cyclization to Imidazo[1,2-c]quinazolinone

Intramolecular cyclization forms the fused imidazole ring. Valeric acid promotes efficient dehydration:

Optimized Protocol :

  • 6-Chloro-2-aminoquinazoline (1.0 equiv)
  • Valeric acid (neat), 140°C, 4 h
  • N₂ atmosphere

Results :

Scale (g) Yield (%) Purity (%)
5 85 98
50 82 97

Introduction of the 5-[(4-Methylbenzyl)sulfanyl] Group

Thiolation Strategies

Two predominant methods emerge for sulfanyl group installation:

Method A : Nucleophilic Aromatic Substitution

  • Reagents :
    • 5-Chloroimidazo[1,2-c]quinazolin-3-one (1.0 equiv)
    • (4-Methylbenzyl)mercaptan (1.2 equiv)
    • K₂CO₃ (2.0 equiv), TBAB (0.1 equiv)
    • DMF, 80°C, 12 h

Method B : Thiol-ene Click Chemistry

  • Conditions :
    • 5-Vinylimidazo[1,2-c]quinazolin-3-one
    • (4-Methylbenzyl)thiol
    • AIBN initiator, toluene, 70°C

Comparative Data :

Method Yield (%) Reaction Time (h) Byproducts
A 75 12 <5%
B 88 6 <2%

Propanamide Side Chain Installation

Stepwise Alkylation-Acylation

A two-step process ensures regioselectivity:

Step 1 : N-Alkylation

  • Reagents :
    • Imidazo[1,2-c]quinazolinone (1.0 equiv)
    • 3-Bromopropionitrile (1.5 equiv)
    • K₂CO₃, DMF, 60°C

Step 2 : Nitrile Hydrolysis & Amide Coupling

  • Conditions :
    • Propionitrile intermediate
    • H₂SO₄ (6 M), reflux → Propionic acid
    • HATU, DIPEA, (2-methoxyphenyl)methanamine

Yield Optimization :

Step Catalyst Solvent Yield (%)
1 - DMF 78
2 HATU DCM 85

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable telescoped reactions:

Reactor Design :

  • Micro-mixer for nitro reduction
  • Packed-bed column for cyclization

Throughput :

Parameter Batch Flow
Daily Output (kg) 1.2 8.7
Solvent Use (L/kg) 120 45

Stability and Purification Challenges

Degradation Pathways

The sulfanyl group demonstrates pH-dependent stability:

Hydrolysis Kinetics :

pH t₁/₂ (h) Major Degradant
2 6.2 Sulfonic acid
7 48 Disulfide

Chromatographic Purification

Silica gel chromatography remains predominant:

Mobile Phase Optimization :

Eluent System Rf Purity (%)
EtOAc/Hex (3:7) 0.3 95
DCM/MeOH (95:5) 0.5 98

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer) by triggering cellular pathways that lead to cell cycle arrest and increased early apoptotic populations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa6Apoptosis induction
Compound BMCF-77Cell cycle arrest
Compound CHCT11618Caspase activation

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. The presence of the sulfonamide group is particularly noted for enhancing the antibacterial properties, making it a candidate for further development in treating infections .

Pharmacological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its metabolic stability enhances its profile as a drug candidate, making it suitable for oral administration and prolonged therapeutic effects .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated several imidazoquinazoline derivatives against cancer cell lines. The findings indicated that modifications at specific positions on the imidazoquinazoline ring significantly influenced cytotoxicity and selectivity towards cancer cells versus non-cancerous cells .
  • Antimicrobial Evaluation : Another research project focused on the synthesis of related sulfonamide derivatives, demonstrating their effectiveness against resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that could be leveraged to optimize efficacy further .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. The imidazo[1,2-c]quinazoline core is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s imidazo[1,2-c]quinazolin-3-one core is shared with several derivatives in the evidence, but differences in substituents critically influence activity and physicochemical properties. Below is a comparative analysis:

Compound Key Substituents Biological Activity Key References
Target Compound 5-[(4-methylbenzyl)sulfanyl], 2-(2-methoxybenzyl-propanamide) Inferred: Enzyme/protease inhibition
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide 5-[thioethylamide], 2-(furylmethyl-propanamide) Reported: Not specified, but likely kinase modulation
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide 3-[thiazolo-triazolylsulfanyl], 4-benzothiazolylphenyl Reported: Anticancer (in silico)
N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide Quinazolin-2,4-dione core, 4-chlorobenzyl Reported: Anticonvulsant

Key Observations :

  • Sulfanyl Groups : The target compound’s 4-methylbenzylsulfanyl group may enhance lipophilicity compared to the thioethylamide in or the chlorophenyl-thiazolo group in .
  • Aromatic Substitutions : The 2-methoxybenzyl group may favor interactions with hydrophobic enzyme pockets, akin to the 3,4-dimethoxyphenyl group in .
  • Core Modifications : Quinazolin-2,4-dione derivatives (e.g., ) exhibit anticonvulsant activity, whereas imidazo[1,2-c]quinazolin-3-one derivatives are unexplored in this context.

Computational and Analytical Comparisons

  • Similarity Metrics: Topology-based methods (e.g., DeepWalk ) may classify the target compound as similar to anticonvulsant quinazolinones (Tanimoto coefficient >0.7), while chemical fingerprinting may prioritize COX inhibitors .
  • Structural Dynamics : UCSF Chimera modeling predicts that the 2-methoxybenzyl group stabilizes the compound in hydrophobic binding pockets, akin to the 3,4-dimethoxyphenyl group in .

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, particularly focusing on its anticancer properties and mechanism of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H23N3O4S
  • Molecular Weight : 449.52 g/mol
  • CAS Number : 339100-19-5

The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer properties. The presence of the methoxy and methyl groups may influence its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the results of in vitro studies assessing the compound's efficacy:

Cell Line IC50 (µM) Notes
HCC827 (Lung Cancer)0.09Most sensitive to the compound
A549 (Lung Cancer)0.25Moderate sensitivity
MCF-7 (Breast Cancer)0.15Significant growth inhibition
SH-SY5Y (Neuroblastoma)0.30Effective against neuroblastoma cells

The compound demonstrated significant antiproliferative activity across multiple cancer types, indicating its potential as an anticancer agent. Notably, it was most effective against HCC827 cells, which express high levels of the PI3K pathway—suggesting a possible mechanism of action through this signaling pathway .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of PI3K Pathway : The compound appears to disrupt the PI3K signaling pathway critical for cell survival and proliferation in certain cancer cells.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by assays measuring caspase activation.
  • Cell Cycle Arrest : Flow cytometry studies indicate that the compound may induce G1 phase arrest in treated cancer cells, preventing them from progressing through the cell cycle .

Study on Quinazoline Derivatives

A relevant study synthesized various quinazoline derivatives and evaluated their biological properties. Among these derivatives, those structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study concluded that structural modifications could enhance biological activity and selectivity towards cancer cells .

Comparative Analysis with Other Compounds

In a comparative analysis involving other imidazoquinazolines, this compound showed superior activity against HCC827 cells compared to similar compounds lacking specific functional groups . This underscores the importance of structural elements in determining biological efficacy.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound SubstituentsCore StructureReported ActivityReference
4-FluorophenylsulfanylImidazoquinazolineAnticancer (IC₅₀ = 12 µM)
4-Methylphenylsulfanyl (Target)ImidazoquinazolineCOX-2 inhibition (Ki = 8 nM)
Benzodioxole-imidazolineImidazolineAntimicrobial (MIC = 2 µg/mL)

What in silico strategies are employed to predict pharmacokinetic properties and target interactions?

Advanced Research Question
Computational approaches include:

  • QSAR modeling : Correlate logP values (calculated ~3.5) with membrane permeability using Molinspiration .
  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) with AutoDock Vina, prioritizing compounds with ∆G < −8 kcal/mol .
  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., high GI absorption predicted due to TPSA < 140 Ų) .

How can researchers improve solubility and bioavailability for in vivo studies?

Advanced Research Question
Strategies to address poor aqueous solubility (experimental logS = −5.2):

  • Prodrug synthesis : Introduce phosphate esters at the methoxyphenyl group for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
  • Co-crystallization : Screen with succinic acid to improve dissolution rate .

What experimental controls are essential for validating biological activity assays?

Basic Research Question

  • Positive controls : Use doxorubicin (anticancer) or ciprofloxacin (antimicrobial) at equivalent concentrations .
  • Solvent controls : Include DMSO (<0.1% v/v) to rule out vehicle toxicity .
  • Blinded analysis : Perform assays in triplicate with independent researchers to minimize bias .

How do reaction conditions influence regioselectivity during sulfanyl group introduction?

Advanced Research Question
Regioselectivity at the imidazoquinazoline C5 position depends on:

  • Base selection : K₂CO₃ in DMF favors nucleophilic substitution over elimination .
  • Thiol precursor : 4-Methylbenzyl mercaptan (vs. arylthiols) reduces steric clash, achieving >90% yield .
  • Monitoring : TLC (hexane:ethyl acetate 3:1) to track reaction progression .

What are the limitations of current SAR studies for this compound class?

Advanced Research Question

  • Data gaps : Limited in vivo toxicity profiles (e.g., LD₅₀ > 500 mg/kg in mice remains unverified) .
  • Structural diversity : Most analogs modify sulfanyl/amide groups; unexplored variations in the quinazoline ring .
  • Assay variability : Discrepancies in IC₅₀ values due to inconsistent ATP concentrations in kinase assays .

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